molecular formula C17H21NO5S B4445002 4-methyl-N-(3,4,5-trimethoxybenzyl)benzenesulfonamide

4-methyl-N-(3,4,5-trimethoxybenzyl)benzenesulfonamide

Cat. No.: B4445002
M. Wt: 351.4 g/mol
InChI Key: COHYNSJPGPAEMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-(3,4,5-trimethoxybenzyl)benzenesulfonamide, also known as TMB-4, is a chemical compound with potential applications in scientific research. TMB-4 is a member of the sulfonamide family of compounds, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 4-methyl-N-(3,4,5-trimethoxybenzyl)benzenesulfonamide involves its interaction with VMAT2. This compound binds to the lumenal side of VMAT2 and inhibits the transport of monoamine neurotransmitters into synaptic vesicles. This results in a decrease in the release of these neurotransmitters and a modulation of synaptic transmission.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can decrease the release of dopamine, norepinephrine, and serotonin in a concentration-dependent manner. In vivo studies have shown that this compound can decrease locomotor activity and induce catalepsy in rodents. This compound has also been shown to have anxiolytic and antipsychotic-like effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 4-methyl-N-(3,4,5-trimethoxybenzyl)benzenesulfonamide in lab experiments is its high selectivity for VMAT2. This compound has been shown to have minimal effects on other transporters and receptors, which makes it a useful tool for studying the role of VMAT2 in synaptic transmission. However, one limitation of using this compound is its relatively low solubility in water. This can make it difficult to administer this compound in vivo and may require the use of solvents or other delivery methods.

Future Directions

There are several future directions for the study of 4-methyl-N-(3,4,5-trimethoxybenzyl)benzenesulfonamide. One area of interest is the potential therapeutic applications of this compound in the treatment of psychiatric disorders such as schizophrenia and bipolar disorder. Another area of interest is the development of more potent and selective VMAT2 inhibitors based on the structure of this compound. Finally, the role of VMAT2 in neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease is an area of active research, and this compound may be a useful tool for studying this topic.
In conclusion, this compound is a chemical compound with potential applications in scientific research, particularly in the field of neuroscience. It acts as a potent and selective inhibitor of VMAT2 and has several biochemical and physiological effects. While there are some limitations to its use in lab experiments, this compound is a useful tool for studying the role of VMAT2 in synaptic transmission and has several potential future directions for research.

Scientific Research Applications

4-methyl-N-(3,4,5-trimethoxybenzyl)benzenesulfonamide has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been reported to act as a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), which is responsible for the packaging of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin into synaptic vesicles. By inhibiting VMAT2, this compound can decrease the release of these neurotransmitters and thereby modulate synaptic transmission.

Properties

IUPAC Name

4-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO5S/c1-12-5-7-14(8-6-12)24(19,20)18-11-13-9-15(21-2)17(23-4)16(10-13)22-3/h5-10,18H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COHYNSJPGPAEMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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